molecular formula C18H16N2O B11739191 2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

Cat. No.: B11739191
M. Wt: 276.3 g/mol
InChI Key: ZDFLQGAJFFWSSF-UHFFFAOYSA-N
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Description

2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative featuring a prop-2-enenitrile backbone substituted with a benzoyl (electron-withdrawing) group at position 2 and a 4-(dimethylamino)phenyl (electron-donating) group at position 2. This structural configuration enables intramolecular charge transfer (ICT), which influences its photophysical and electrochemical properties. The compound’s electron-donating dimethylamino group and electron-withdrawing benzoyl/nitrile moieties create a push-pull system, making it relevant for applications in optoelectronics and supramolecular chemistry .

Properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

2-benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

InChI

InChI=1S/C18H16N2O/c1-20(2)17-10-8-14(9-11-17)12-16(13-19)18(21)15-6-4-3-5-7-15/h3-12H,1-2H3

InChI Key

ZDFLQGAJFFWSSF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile typically involves the reaction of 4-(dimethylamino)benzaldehyde with benzoyl cyanide in the presence of a base. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or dimethylamino groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name R1 (Position 2) R2 (Position 3) Key Structural Features
2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile Benzoyl (C6H5CO) 4-(Dimethylamino)phenyl (NMe2) Strong push-pull system; planar π-conjugation
(2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile 4-Bromophenyl (Br-C6H4) 4-(Dimethylamino)phenyl Bromine introduces steric bulk; halogen enhances ICT
(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile Pyridin-3-yl 4-(Diphenylamino)phenyl Extended π-system; diphenylamino enhances π-π stacking
2-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile 2,4-Dichlorophenyl (Cl2-C6H3) 4-(Dimethylamino)phenyl Chlorine atoms increase electron-withdrawing effects; altered solubility

Photophysical Properties

Table 2: Optical and Electronic Properties

Compound λem (nm) HOMO-LUMO Gap (eV) Aggregation Behavior Key Findings
This compound Not reported ~3.2 (DFT estimated) Likely exhibits solvatochromism Strong ICT; potential AIE (unconfirmed)
(2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile 550 (crystal), 510 (nanoparticles) ~2.9 Dual emission due to crystal habit/size Emission tunability via morphology
(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile 480–520 (solvent-dependent) ~3.1 Solvent-dependent π-π stacking Syn/anti conformers stabilize packing
2-(2,4-Dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile Not reported ~3.4 Limited aggregation data Higher LUMO due to Cl electronegativity

Key Observations :

  • Emission Modulation: The bromophenyl analog (Table 2) demonstrates crystal-habit-dependent emission shifts (550 nm in bulk vs. 510 nm in nanoparticles), highlighting morphology-dependent optoelectronic tuning .
  • Conformational Flexibility : Pyridyl derivatives (Table 2) exhibit solvent-dependent syn/anti conformers, stabilizing molecular packing via π-π interactions .
  • Electron-Withdrawing Effects : Chlorine and bromine substituents lower LUMO energies compared to benzoyl, enhancing charge-transfer efficiency .

Molecular Packing and Supramolecular Interactions

The 4-(dimethylamino)phenyl group facilitates intermolecular interactions:

  • π-π Stacking: Diphenylamino analogs (e.g., compound I in ) show stronger π-π interactions (3.5–3.8 Å interplanar distances) than dimethylamino derivatives due to extended aromaticity .
  • Solvent Co-Crystallization : Anti/syn conformers in pyridyl derivatives arise from solvent interactions (e.g., chloroform), altering Z’ (number of independent molecules) .
  • Halogen Bonding : Bromophenyl and dichlorophenyl analogs may exhibit halogen···π interactions, though direct evidence is lacking in provided data .

Computational and Electrochemical Insights

  • DFT Calculations: The benzoyl derivative’s HOMO is localized on the dimethylamino-phenyl group (-5.2 eV), while the LUMO resides on the benzoyl/nitrile moiety (-2.0 eV), yielding a ~3.2 eV gap . Bromophenyl analogs show narrower gaps (~2.9 eV) due to bromine’s polarizability .
  • Electrochemical Stability: Dimethylamino groups enhance redox reversibility, whereas diphenylamino derivatives exhibit broader oxidation peaks due to steric hindrance .

Biological Activity

2-Benzoyl-3-[4-(dimethylamino)phenyl]prop-2-enenitrile, often referred to as a derivative of chalcone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, along with its role in drug discovery and development.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have demonstrated its effectiveness against A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism of action appears to involve the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
A54915Inhibition of tubulin polymerization
HeLa20Induction of apoptosis

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific mechanisms remain under investigation. The compound's ability to disrupt cellular processes in microorganisms is a potential area for further exploration .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act by inhibiting key enzymes or receptors involved in critical signaling pathways. Understanding these interactions is essential for elucidating the compound's full therapeutic potential.

Study on Anticancer Effects

A study published in the Journal of Organic Chemistry examined the synthesis and biological evaluation of various chalcone derivatives, including this compound. The results highlighted its potent cytotoxicity against A549 and HeLa cell lines, with detailed assays confirming its mechanism involving tubulin disruption .

Investigation into Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of this compound against several pathogens. The findings indicated a promising inhibitory effect on gram-positive and gram-negative bacteria, suggesting its potential as a lead compound in developing new antimicrobial agents .

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